![molecular formula C14H13Br2NO2 B2941491 4-Bromo-2-{[(4-bromophenyl)amino]methyl}-6-methoxyphenol CAS No. 329059-13-4](/img/structure/B2941491.png)

4-Bromo-2-{[(4-bromophenyl)amino]methyl}-6-methoxyphenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

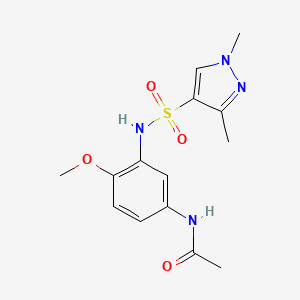

“4-Bromo-2-{[(4-bromophenyl)amino]methyl}-6-methoxyphenol” is a chemical compound. It is listed under the CAS Number: 58285-82-8 . The molecular formula for this compound is C14H13Br2NO2 .

Chemical Reactions Analysis

The compound may participate in various chemical reactions. For example, a similar compound, 2-Amino-4-bromophenol, is used as a reactant for the preparation of (aryl)oxadiazolobenzoxazinones via Suzuki-Miyaura reaction, Copper-catalyzed oxidative amination of benzoxazoles and related azoles via C-H and C-N bond activation, and Synthesis of N-(alkoxyphenyl)-aminocarbonylbenzoic acid derivatives as protein tyrosine phophatase 1B inhibitors .Aplicaciones Científicas De Investigación

Antibacterial and Antioxidant Properties

Bromophenols extracted from marine sources, such as the red alga Rhodomela confervoides, have been studied for their biological activities. Compounds structurally similar to 4-Bromo-2-{[(4-bromophenyl)amino]methyl}-6-methoxyphenol exhibit moderate antibacterial activity against various bacterial strains and show significant antioxidant properties. These findings suggest potential applications in developing natural antioxidant sources and antibacterial agents (Xu et al., 2003), (Li et al., 2011).

Chemical Activity and Molecular Interactions

The chemical activity and molecular interactions of bromophenol derivatives, including those with structural similarities to this compound, have been extensively studied. Spectroscopic analyses, along with computational methods such as density functional theory (DFT), reveal insights into their molecular structures, electrostatic potential, and possible interactions with biomolecules. These studies offer a foundation for understanding the mechanisms underlying their biological activities and exploring their applications in drug development and materials science (Demircioğlu et al., 2019).

Anticancer Activities

Research on bromophenol derivatives has also extended to the evaluation of their anticancer properties. Certain methylated and acetylated derivatives of natural bromophenols have demonstrated potential anticancer activity by inducing apoptosis and cell cycle arrest in cancer cell lines. These findings highlight the therapeutic potential of bromophenol derivatives in cancer treatment, meriting further investigation into their mechanisms of action and efficacy (Dong et al., 2022).

Tautomerism and Physicochemical Properties

Investigations into the physicochemical properties of compounds similar to this compound, focusing on aspects such as tautomerism, have provided valuable insights. These studies contribute to a deeper understanding of the compound's stability, reactivity, and potential interactions with biological targets, laying the groundwork for designing more effective therapeutic agents (Albayrak et al., 2011).

Propiedades

IUPAC Name |

4-bromo-2-[(4-bromoanilino)methyl]-6-methoxyphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Br2NO2/c1-19-13-7-11(16)6-9(14(13)18)8-17-12-4-2-10(15)3-5-12/h2-7,17-18H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHXWJHURCYGBBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)CNC2=CC=C(C=C2)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Br2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Fluorophenyl)-4-methyl-N-[1-(2-methylphenyl)ethyl]-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2941417.png)

![N-(3,5-dimethoxyphenyl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2941422.png)

![2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B2941423.png)

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2941427.png)

![2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2941429.png)